

The Molecular Target of Apilimod in Cancer Cells: A Technical Guide

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Compound of Interest

Compound Name: *Apilimod*

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Executive Summary

Apilimod, a potent and highly selective small molecule inhibitor, has emerged as a promising therapeutic agent in oncology. Extensive research has unequivocally identified its primary molecular target in cancer cells as Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve). This kinase plays a crucial role in the regulation of endosomal and lysosomal homeostasis. By inhibiting PIKfyve, **Apilimod** triggers a cascade of cellular events culminating in cancer cell death, with a particularly pronounced effect in hematological malignancies such as B-cell non-Hodgkin lymphoma (B-NHL). This technical guide provides a comprehensive overview of the molecular target of **Apilimod**, its mechanism of action, quantitative efficacy data, and the experimental methodologies used to elucidate these findings.

The Molecular Target: PIKfyve Kinase

Apilimod exhibits exquisite specificity and high affinity for PIKfyve, a lipid kinase that catalyzes the synthesis of two key phosphoinositides: phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol-5-phosphate (PI5P).^[1] Chemical-capture mass spectrometry has identified PIKfyve and its binding partner VAC14 as the primary targets of **Apilimod** in cancer cells.^{[1][2]}

Binding Affinity and Potency:

Apilimod binds to the kinase domain of PIKfyve with a high degree of affinity, demonstrating a dissociation constant (Kd) of 75 pM.[1] This strong binding translates to potent inhibition of PIKfyve's enzymatic activity.

Quantitative Data: In Vitro Efficacy of Apilimod

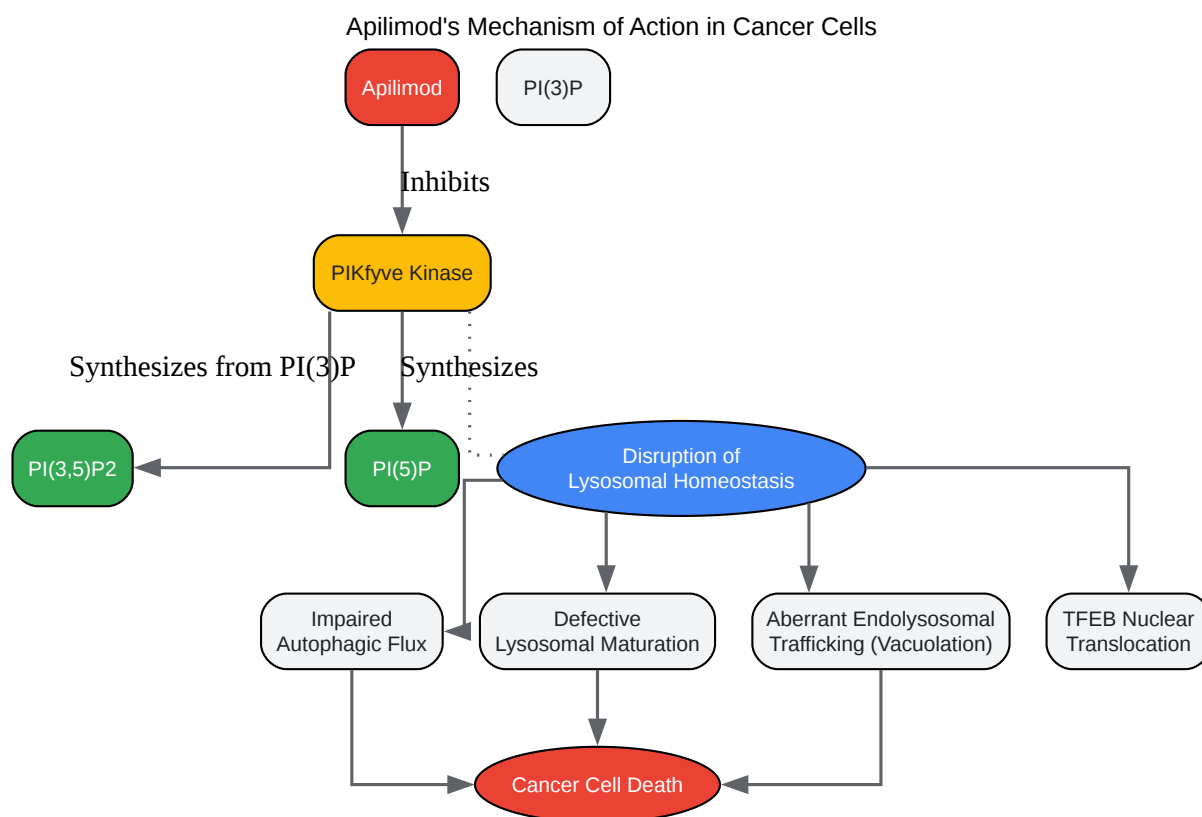
Apilimod has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with a notable sensitivity observed in B-cell non-Hodgkin lymphoma. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the nanomolar range for sensitive cell lines.

Cell Line Subtype	Cancer Type	IC50 (nM)	Reference
SU-DHL-10	Diffuse Large B-cell Lymphoma	< 200	[2]
Daudi	Burkitt Lymphoma	< 200	[2]
SU-DHL-6	Diffuse Large B-cell Lymphoma	< 200	[2]
Various B-NHL Lines	B-cell non-Hodgkin Lymphoma	Median: 142	[2]
Normal Cells	Non-cancerous	Median: 12,782	[2]
PIKfyve Kinase Assay	In Vitro	14	[3]
PIKfyve Kinase Assay	In Vitro (PtdIns5P & PtdIns(3,5)P2 synthesis)	Subnanomolar	[4]

Mechanism of Action: Disruption of Lysosomal Homeostasis

The primary mechanism of **Apilimod**'s anticancer activity stems from the inhibition of PIKfyve, leading to a profound disruption of lysosomal function and homeostasis.[1][2] This disruption manifests through several key cellular consequences:

- Impaired Autophagic Flux: **Apilimod** blocks the late stages of autophagy, leading to the accumulation of autophagosomes and the autophagy substrate p62.[\[1\]](#) This is due to the impaired fusion of autophagosomes with lysosomes for degradation.
- Defective Lysosomal Maturation: The maturation of lysosomal proteases, such as cathepsins, is hindered, further compromising the degradative capacity of the lysosome.[\[1\]](#)
- Endolysosomal Membrane Trafficking Defects: Inhibition of PIKfyve results in the accumulation of enlarged endosomes and lysosomes, observed as cytoplasmic vacuoles.[\[1\]](#)
[\[2\]](#)
- TFEB-Mediated Lysosomal Stress Response: **Apilimod** treatment leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[\[1\]](#)[\[2\]](#) This is a cellular response to the lysosomal stress induced by the drug. Interestingly, this TFEB activation is independent of mTOR signaling.[\[1\]](#)[\[5\]](#)[\[6\]](#)



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Caption: **Apilimod** inhibits PIKfyve, disrupting lysosomal homeostasis and leading to cancer cell death.

Key Signaling Pathways Affected

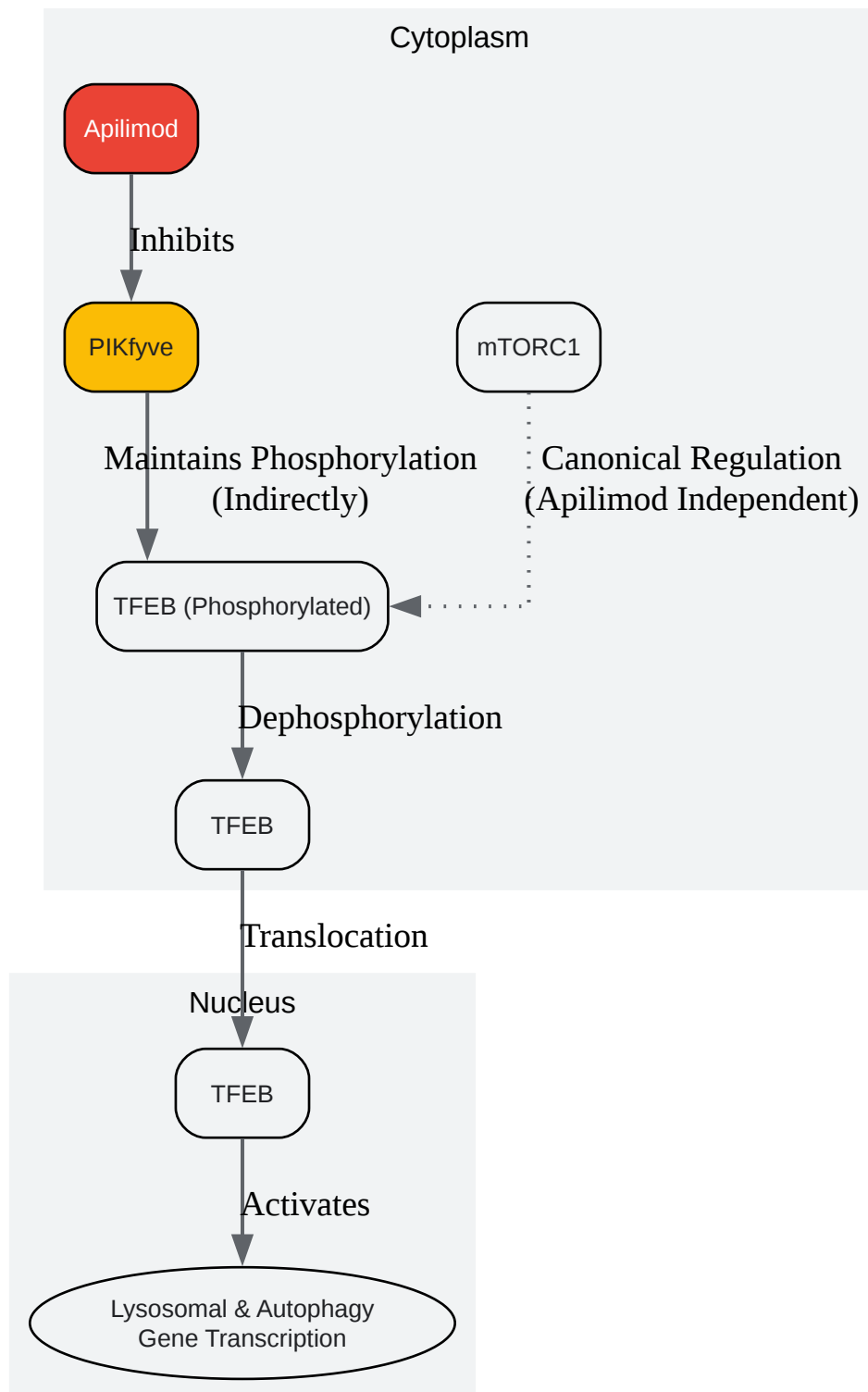
The inhibition of PIKfyve by **Apilimod** perturbs signaling pathways crucial for cell survival, primarily centered around lysosomal function and cellular stress responses.

The PIKfyve-TFEB Axis

A critical pathway affected by **Apilimod** is the regulation of TFEB. Under normal conditions, TFEB is phosphorylated and retained in the cytoplasm. **Apilimod**-induced PIKfyve inhibition leads to TFEB dephosphorylation and its subsequent translocation to the nucleus, where it

activates the transcription of genes involved in lysosomal biogenesis and autophagy as a compensatory stress response.[1][2] This activation, however, appears to contribute to the cellular demise in the context of overwhelming lysosomal dysfunction. Notably, this process is independent of the canonical mTORC1-mediated regulation of TFEB.[1][5][6]

Apilimod's Impact on the PIKfyve-TFEB Signaling Axis

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Caption: **Apilimod** induces TFEB nuclear translocation independent of mTORC1.

Experimental Protocols

The identification and characterization of **Apilimod**'s molecular target have been achieved through a combination of cutting-edge experimental techniques.

PIKfyve Kinase Assay (ADP-Glo™ Assay)

This assay is used to quantify the enzymatic activity of PIKfyve and the inhibitory effect of **Apilimod**.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol Outline:[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Reaction Setup:** Recombinant human PIKfyve enzyme is incubated with its substrate, phosphatidylinositol-3-phosphate (PI(3)P), and ATP in a kinase reaction buffer. Test compounds, such as **Apilimod**, are added at varying concentrations.
- **Kinase Reaction:** The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 40 minutes).
- **ATP Depletion:** ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- **ADP to ATP Conversion:** Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP back to ATP.
- **Luminescence Detection:** The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured using a luminometer. The signal is proportional to the amount of ADP generated and thus to the PIKfyve activity.
- **IC50 Determination:** The concentration of **Apilimod** that inhibits 50% of PIKfyve activity (IC50) is calculated from a dose-response curve.

Chemical-Capture Mass Spectrometry

This technique is employed to identify the direct binding targets of a small molecule from the entire proteome.

Protocol Outline:[\[1\]](#)[\[10\]](#)

- **Probe Synthesis:** An analog of **Apilimod** is synthesized with a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for enrichment.
- **Cellular Treatment:** Cancer cells are treated with the **Apilimod** probe.
- **Crosslinking:** The cells are exposed to UV light to covalently crosslink the probe to its direct binding partners.
- **Cell Lysis and Enrichment:** The cells are lysed, and the probe-bound proteins are enriched using affinity purification (e.g., streptavidin beads for a biotin tag).
- **Proteomic Analysis:** The enriched proteins are digested into peptides and identified and quantified using liquid chromatography-mass spectrometry (LC-MS).
- **Target Identification:** Proteins that are significantly enriched in the probe-treated sample compared to control samples (e.g., competition with excess unmodified **Apilimod**) are identified as direct targets.

Genome-Wide CRISPR-Cas9 Knockout Screen

CRISPR screens are powerful tools to identify genes that, when knocked out, confer resistance or sensitivity to a drug.

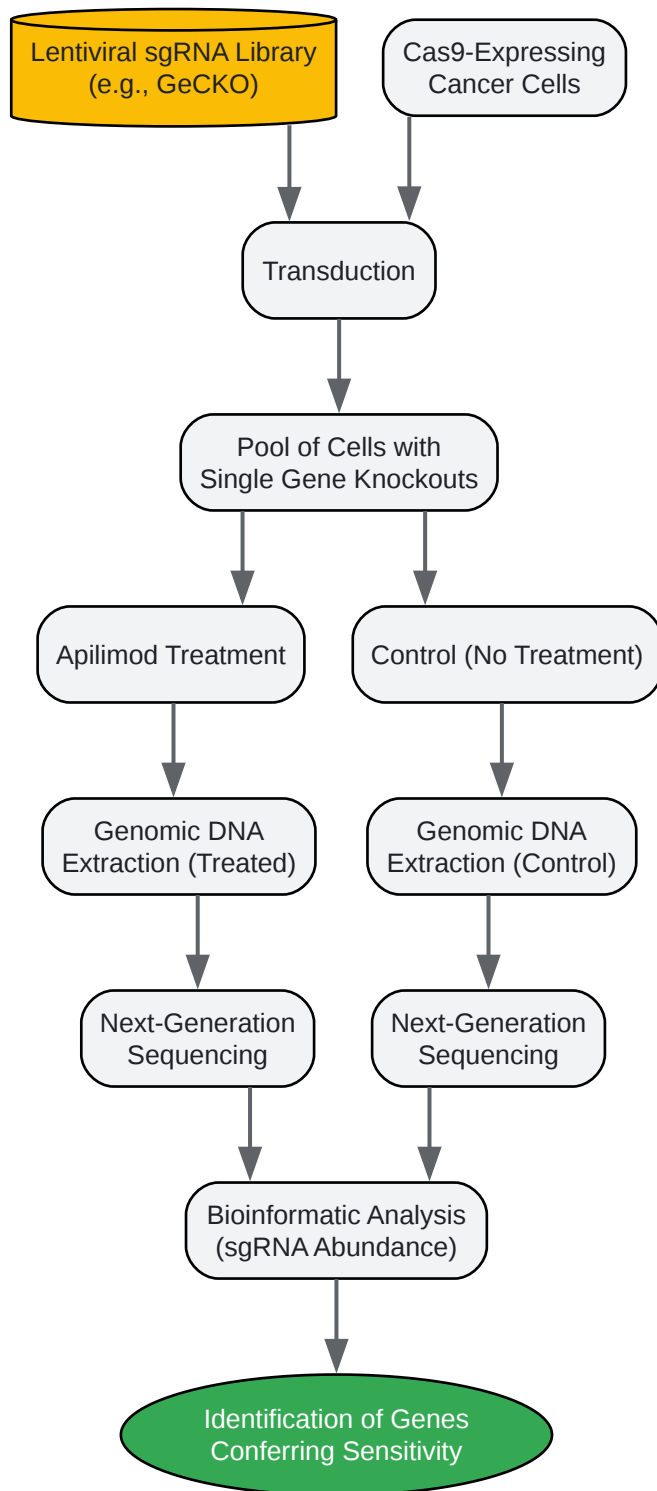
Principle: A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of Cas9-expressing cancer cells. The cells are then treated with the drug of interest (**Apilimod**). sgRNAs targeting genes essential for the drug's efficacy will be depleted from the surviving cell population.

Protocol Outline (using GeCKO library):[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Library Transduction:** A lentiviral library of sgRNAs (e.g., GeCKO v2) is transduced into Cas9-expressing cancer cells at a low multiplicity of infection to ensure that most cells receive only one sgRNA.

- **Drug Selection:** The transduced cell population is treated with **Apilimod** at a concentration that inhibits the growth of the majority of cells.
- **Genomic DNA Extraction:** Genomic DNA is extracted from the surviving cells and from a control population of untreated cells.
- **sgRNA Sequencing:** The sgRNA sequences integrated into the genome are amplified by PCR and sequenced using next-generation sequencing.
- **Data Analysis:** The abundance of each sgRNA in the **Apilimod**-treated population is compared to the control population. sgRNAs that are significantly depleted in the treated sample represent genes whose knockout confers resistance to **Apilimod**, indicating their importance in mediating the drug's cytotoxic effects.

CRISPR-Cas9 Screen Workflow to Identify Apilimod Sensitivity Genes

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